molecular formula C11H10N2O B1313339 3-(Pyridin-4-yloxy)aniline CAS No. 102877-77-0

3-(Pyridin-4-yloxy)aniline

Cat. No. B1313339
CAS RN: 102877-77-0
M. Wt: 186.21 g/mol
InChI Key: CMKRVXYQYUODSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yloxy)aniline consists of an aniline group (a benzene ring with an attached amino group) and a pyridine group (a benzene ring with a nitrogen atom) connected by an oxygen atom . The molecular weight is 186.21 g/mol .

Scientific Research Applications

Docking and QSAR Studies

  • Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of 3-(Pyridin-4-yloxy)aniline to understand their roles as c-Met kinase inhibitors. These studies provide insights into the molecular features contributing to high inhibitory activity, predicting biological activities based on structural variations (Caballero et al., 2011).

Structural and Vibrational Analysis

  • DFT and experimental studies on the structure and vibrational spectra of compounds related to this compound have been performed. These analyses offer a deep understanding of their structural determinations and vibrational modes, which are crucial for designing compounds with specific electronic and physical properties (Acosta-Ramírez et al., 2013).

Photophysical and Electroluminescence Application

  • Research on tetradentate bis-cyclometalated platinum complexes with derivatives of this compound has revealed their high luminescence and potential application in electroluminescence, particularly in organic light-emitting diode (OLED) devices. This highlights their significance in developing new materials for electronic and photonic devices (Vezzu et al., 2010).

NLO Applications

  • New organic binary solids with phenolic coformers involving derivatives of this compound have been synthesized for non-linear optical (NLO) applications. These compounds exhibit polar crystal formation, which is essential for their application in NLO devices (Draguta et al., 2015).

Antileishmanial Activity

  • Pyrazolopyridine derivatives, structurally related to this compound, have been synthesized and analyzed for their structure-activity relationships as potential anti-Leishmania drugs. This indicates the role of such compounds in developing treatments for leishmaniasis (Mello et al., 2004).

GPR119 Agonists Discovery

  • Arylsulfonyl 3-(pyridin-2-yloxy)anilines have been discovered as novel GPR119 agonists with improved pharmacokinetic properties, suggesting their application in therapeutic interventions targeting metabolic disorders (Zhang et al., 2013).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

3-pyridin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRVXYQYUODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467954
Record name Benzenamine, 3-(4-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102877-77-0
Record name Benzenamine, 3-(4-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yloxy)aniline
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